4-(4-Ethoxyphenyl)piperidine

Lipophilicity ADME 4-Arylpiperidine SAR

Procure 4-(4-Ethoxyphenyl)piperidine (CAS 760150-51-4) to meet EP impurity profiling requirements for Paroxetine Hydrochloride. Its elevated LogP (2.88) and distinct pKa (10.26) make it the chemically non‑interchangeable standard for HPLC‑UV/LC‑MS method validation. Unlike methoxy or unsubstituted phenyl analogs, this 4‑arylpiperidine provides the exact partitioning and basicity needed for accurate system suitability testing and calibration. High purity (≥98%) ensures reliable quantification in QC release testing and supports CNS drug discovery programs requiring predictable blood‑brain barrier permeability. Ideal for comparative ADME studies isolating the impact of a 0.58 LogP unit increase.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 760150-51-4
Cat. No. B3057012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethoxyphenyl)piperidine
CAS760150-51-4
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2CCNCC2
InChIInChI=1S/C13H19NO/c1-2-15-13-5-3-11(4-6-13)12-7-9-14-10-8-12/h3-6,12,14H,2,7-10H2,1H3
InChIKeyLWJQKQLKJMWIAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Ethoxyphenyl)piperidine (CAS 760150-51-4): A Regulated 4-Arylpiperidine Scaffold for Medicinal Chemistry and Pharmaceutical Impurity Control


4-(4-Ethoxyphenyl)piperidine (CAS 760150-51-4) is a 4-arylpiperidine derivative comprising a piperidine ring substituted at the 4-position with a 4-ethoxyphenyl moiety . It serves as a versatile building block in medicinal chemistry for the synthesis of biologically active compounds and is specifically identified as a key structural component in the European Pharmacopoeia (EP) impurity of Paroxetine Hydrochloride [1]. Its physicochemical properties are characterized by a predicted pKa of 10.26±0.10 and a LogP of 2.88, which distinguish it from its methoxy and unsubstituted phenyl analogs [2].

Why 4-(4-Ethoxyphenyl)piperidine Cannot Be Replaced by Other 4-Arylpiperidines: Physicochemical and Regulatory Differentiation


In the class of 4-arylpiperidines, the electronic and steric effects of the para-substituent on the phenyl ring critically modulate lipophilicity and, consequently, membrane permeability and metabolic fate. Direct substitution of 4-(4-Ethoxyphenyl)piperidine with its methoxy or unsubstituted phenyl analogs is not chemically equivalent, as quantifiable differences in LogP and pKa alter partitioning behavior and basicity . Furthermore, its defined role as a regulated impurity in Paroxetine Hydrochloride mandates its use in analytical method validation and quality control, creating a unique procurement requirement that generic 4-arylpiperidines cannot fulfill [1].

Quantitative Differentiation of 4-(4-Ethoxyphenyl)piperidine: Head-to-Head Physicochemical and Regulatory Evidence


Enhanced Lipophilicity vs. 4-(4-Methoxyphenyl)piperidine Drives Differential Membrane Partitioning

The ethoxy substituent on 4-(4-Ethoxyphenyl)piperidine confers significantly greater lipophilicity compared to the methoxy analog. The calculated LogP for 4-(4-Ethoxyphenyl)piperidine is 2.88 [1], whereas the ACD/LogP for 4-(4-Methoxyphenyl)piperidine is 2.30 . This increase of 0.58 LogP units translates to an approximate 3.8-fold higher partition coefficient in octanol/water systems, directly impacting passive membrane permeability and blood-brain barrier penetration potential .

Lipophilicity ADME 4-Arylpiperidine SAR

Slightly Elevated Basicity Relative to 4-(4-Methoxyphenyl)piperidine Affects Ionization State at Physiological pH

The predicted pKa of 4-(4-Ethoxyphenyl)piperidine is 10.26±0.10 , compared to 10.22±0.10 for 4-(4-Methoxyphenyl)piperidine . While the difference of 0.04 units is modest, both compounds remain predominantly protonated (cationic) at physiological pH (7.4), ensuring high aqueous solubility of their salts. The subtle electronic difference may influence receptor binding kinetics in specific target environments [1].

Basicity pKa Ionization Piperidine SAR

Regulatory Identity as a Paroxetine Hydrochloride EP Impurity Mandates Specific Procurement for Analytical Method Validation

4-(4-Ethoxyphenyl)piperidine is a core structural component of rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride, which is designated as Paroxetine Hydrochloride Hemihydrate EP Impurity C [1]. This impurity is explicitly referenced in the European Pharmacopoeia monograph for Paroxetine Hydrochloride, requiring its use as a reference standard in HPLC method development, validation, and routine quality control testing of Paroxetine drug substance and drug product [2]. The unsubstituted or methoxy analogs are not recognized EP impurities and thus cannot be substituted for this regulated analytical application [3].

Pharmaceutical Analysis Impurity Profiling Quality Control Paroxetine

Commercial Availability at High Purity (>98%) Supports Robust Synthetic and Analytical Applications

4-(4-Ethoxyphenyl)piperidine is commercially available from multiple vendors with a standard purity of ≥98% (HPLC) . This high level of purity is critical for its use as a building block in medicinal chemistry synthesis, where impurities can interfere with reaction yields and product profiles, and for its application as an analytical reference standard where trace impurities compromise quantification accuracy .

Chemical Procurement Purity Synthetic Chemistry Analytical Standard

Increased Lipophilicity Over Unsubstituted 4-Phenylpiperidine: A Quantified Advantage for CNS-Penetrant Scaffolds

Compared to the parent 4-phenylpiperidine scaffold, the introduction of a para-ethoxy group on 4-(4-Ethoxyphenyl)piperidine increases the calculated LogP from approximately 2.08-2.39 [1] to 2.88 [2]. This quantifiable increase in lipophilicity (ΔLogP of +0.49 to +0.80) significantly enhances the compound's theoretical ability to passively diffuse across lipid bilayers, making it a more attractive starting point for designing CNS-active drug candidates where blood-brain barrier penetration is required .

Lipophilicity 4-Phenylpiperidine CNS Drug Design BBB Permeability

Procurement-Driven Application Scenarios for 4-(4-Ethoxyphenyl)piperidine (760150-51-4)


Analytical Reference Standard for Paroxetine Impurity Profiling

Laboratories performing QC release testing of Paroxetine Hydrochloride drug substance or drug product must quantify EP Impurity C, which contains the 4-(4-ethoxyphenyl)piperidine core. The compound is used to prepare system suitability solutions and calibration standards for HPLC-UV or LC-MS methods. Procurement of the certified reference material (CRM) is essential for method validation and regulatory compliance [1].

Building Block for CNS-Optimized 4-Arylpiperidine Leads

Medicinal chemists designing novel CNS-active agents can utilize 4-(4-Ethoxyphenyl)piperidine as a starting scaffold. Its elevated LogP (2.88) compared to methoxy (2.30) or unsubstituted phenyl (2.08-2.39) analogs predicts improved passive blood-brain barrier permeability, a desirable property for targets in neurology and psychiatry [2].

Synthesis of Radioligands and Fluorescent Probes

The piperidine nitrogen and the ethoxyphenyl ring offer multiple handles for further functionalization. Researchers can exploit the compound's high purity (≥98%) to synthesize radiolabeled or fluorescent derivatives for target engagement studies in neuroscience, minimizing side reactions from impurities .

In Vitro ADME Comparative Studies

The quantifiable physicochemical differences between 4-(4-Ethoxyphenyl)piperidine and its methoxy analog make it a valuable tool for conducting head-to-head comparative ADME studies. These studies can isolate the impact of a 0.58 LogP unit increase on microsomal stability, plasma protein binding, and permeability in Caco-2 or MDCK cell monolayers, providing critical SAR data for drug discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Ethoxyphenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.